molecular formula C55H75N15O13 B12391759 LHRH, Lys(8)- CAS No. 35544-05-9

LHRH, Lys(8)-

Cat. No.: B12391759
CAS No.: 35544-05-9
M. Wt: 1154.3 g/mol
InChI Key: VLGUUHYEMCPHBC-YTAGXALCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LHRH, Lys(8)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of LHRH, Lys(8)- typically involves large-scale SPPS. This method allows for the efficient and high-yield production of peptides. The process is automated, ensuring consistency and purity of the final product. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

LHRH, Lys(8)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol, beta-mercaptoethanol.

    Substitution reagents: Various amino acid derivatives.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogues with substituted amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LHRH, Lys(8)- is unique due to its lysine modification at the eighth position, which enhances its stability and bioactivity compared to the natural form and other analogues. This modification allows for more effective binding to luteinizing hormone-releasing hormone receptors and prolonged activity .

Properties

CAS No.

35544-05-9

Molecular Formula

C55H75N15O13

Molecular Weight

1154.3 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C55H75N15O13/c1-30(2)20-39(50(78)65-38(10-5-6-18-56)55(83)70-19-7-11-44(70)54(82)60-26-45(57)73)64-47(75)27-61-48(76)40(21-31-12-14-34(72)15-13-31)66-53(81)43(28-71)69-51(79)41(22-32-24-59-36-9-4-3-8-35(32)36)67-52(80)42(23-33-25-58-29-62-33)68-49(77)37-16-17-46(74)63-37/h3-4,8-9,12-15,24-25,29-30,37-44,59,71-72H,5-7,10-11,16-23,26-28,56H2,1-2H3,(H2,57,73)(H,58,62)(H,60,82)(H,61,76)(H,63,74)(H,64,75)(H,65,78)(H,66,81)(H,67,80)(H,68,77)(H,69,79)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

VLGUUHYEMCPHBC-YTAGXALCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

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